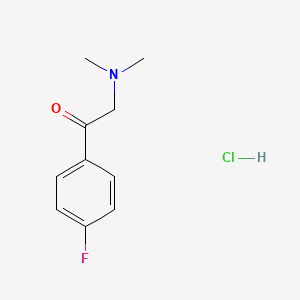
2-Dimethylamino-1-(4-fluorophenyl)-ethan-1-one hydrochloride
Número de catálogo B8683169
Peso molecular: 217.67 g/mol
Clave InChI: ZVWSYGFOTBEXNC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US04271167
Procedure details


3-(4-Fluorophenyl)-3-oxo-N,N,N-trimethylpropan-1-aminium iodide can be prepared in accordance with the following procedure: Dimethylamine hydrochloride (32.6 g), a 12 N aqueous solution of hydrochloric acid (1 cc) and polyoxymethylene (12.0 g) are added to a solution of 1-(4-fluorophenyl)-ethanone (56.0 g) in ethanol (200 cc). After heating under reflux for 3 hours, more polyoxymethylene (6.0 g) is added and the mixture is heated under reflux for a further 16 hours. The reaction mixture is cooled to 20° C. and diethyl ether (300 cc) is then added. The solid which precipitates is filtered off, washed 3 times with diethyl ether (300 cc in total) and dried under reduced pressure (20 mm Hg) at 25° C. for 16 hours. 2-Dimethylamino-1-(4-fluorophenyl)-ethan-1-one hydrochloride (65.0 g), which melts at 180° C., is thus obtained and this is dissolved in distilled water (60 cc). Diethyl ether (1,100 cc) and a 10 N aqueous solution of sodium hydroxide (30 cc) are added to the solution thus obtained, the mixture is stirred for 2 minutes and the organic phase is decanted. The aqueous phase is re-extracted twice with diethyl ether (300 cc in total). The ether extracts are combined, dried over sodium sulphate and evaporated under reduced pressure (20 mm Hg) at 40° C. Methyl iodide (42.5 g) is added, at between 20° and a maximum of 50° C., to a solution of the residual oil (52.2 g) in anhydrous acetonitrile (250 cc). The reaction is allowed to proceed for 2 hours at 20° C. and diethyl ether (300 cc) is then added. The solid which precipitates is filtered off, washed 3 times with diethyl ether (300 cc in total), and dried under reduced pressure (20 mm Hg) at 25° C. for 16 hours. 3-(4-Fluorophenyl)-3-oxo-N,N,N-trimethylpropan-1-aminium iodide (65.5 g), which melts at 230° C., is thus obtained.
Name
3-(4-Fluorophenyl)-3-oxo-N,N,N-trimethylpropan-1-aminium iodide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Name
polyoxymethylene
Quantity
12 g
Type
reactant
Reaction Step Two



Name
polyoxymethylene
Quantity
6 g
Type
reactant
Reaction Step Three


Identifiers


|
REACTION_CXSMILES
|
[I-].[F:2][C:3]1[CH:8]=[CH:7][C:6]([C:9](=[O:16])[CH2:10]C[N+](C)(C)C)=[CH:5][CH:4]=1.[ClH:17].[CH3:18][NH:19][CH3:20].Cl.FC1C=CC(C(=O)C)=CC=1>C(O)C.C(OCC)C>[ClH:17].[CH3:18][N:19]([CH3:20])[CH2:10][C:9]([C:6]1[CH:5]=[CH:4][C:3]([F:2])=[CH:8][CH:7]=1)=[O:16] |f:0.1,2.3,8.9|
|
Inputs


Step One
|
Name
|
3-(4-Fluorophenyl)-3-oxo-N,N,N-trimethylpropan-1-aminium iodide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[I-].FC1=CC=C(C=C1)C(CC[N+](C)(C)C)=O
|
Step Two
|
Name
|
|
|
Quantity
|
32.6 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.CNC
|
[Compound]
|
Name
|
aqueous solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
polyoxymethylene
|
|
Quantity
|
12 g
|
|
Type
|
reactant
|
|
Smiles
|
O(C[*:2])[*:1]
|
|
Name
|
|
|
Quantity
|
56 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C(C=C1)C(C)=O
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Three
|
Name
|
polyoxymethylene
|
|
Quantity
|
6 g
|
|
Type
|
reactant
|
|
Smiles
|
O(C[*:2])[*:1]
|
Step Four
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
20 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After heating
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 3 hours
|
|
Duration
|
3 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture is heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for a further 16 hours
|
|
Duration
|
16 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid which precipitates
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
is filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed 3 times with diethyl ether (300 cc in total)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under reduced pressure (20 mm Hg) at 25° C. for 16 hours
|
|
Duration
|
16 h
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.CN(CC(=O)C1=CC=C(C=C1)F)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 65 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
